3-(3-Chlorophenyl)imino-1-phenylindol-2-one
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Overview
Description
The compound “3-(3-Chlorophenyl)imino-1-phenylindol-2-one” is a chemical compound that is part of a collection of rare and unique chemicals . It is provided to early discovery researchers, and the buyer assumes responsibility to confirm its product identity and/or purity .
Synthesis Analysis
The synthesis of novel 3-imino-2-phenylisoindolin-1-one derivatives was carried out by the reaction of arylcyanamides and benzoyl chloride in the presence of CuCl2 under ultrasound (US) irradiation at room temperature . This process has the advantages of simple methodology, excellent yields, mild reaction conditions, and easy work-up .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C14H9ClN2O . Its CAS Number is 42407-90-9, and it has a molecular weight of 256.694 .Scientific Research Applications
Corrosion Inhibition
Heterocyclic compounds, including variations similar to "3-(3-Chlorophenyl)imino-1-phenylindol-2-one", have been studied for their potential as corrosion inhibitors. The research conducted by Quraishi and Sardar (2002) demonstrates the efficiency of such compounds in preventing corrosion of mild steel in hydrochloric acid solutions. Their study indicates that these compounds can offer over 90% inhibition efficiency at relatively low concentrations, acting through adsorption that follows Temkin's adsorption isotherm (Quraishi & Sardar, 2002).
Antibacterial and Antifungal Activities
Compounds with a core structure similar to "this compound" have been synthesized and tested for their antibacterial and antifungal properties. A study by B'Bhatt and Sharma (2017) on pyrazole nucleus containing derivatives highlights the antimicrobial potential of such compounds against various strains of bacteria and fungi, indicating their usefulness in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Molecular Structure and Charge Delocalization
The crystal structures and charge delocalization properties of compounds resembling "this compound" have been explored to understand their physical and chemical behaviors. Research by Childs, Shaw, and Lock (1989) into the structures of related imines and their corresponding iminium salts contributes to a deeper understanding of their molecular geometry, bond lengths, and theoretical studies, providing insights into their chemical reactivity and interaction potential (Childs et al., 1989).
Safety and Hazards
Future Directions
Indole derivatives, which “3-(3-Chlorophenyl)imino-1-phenylindol-2-one” could be a part of, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which created interest among researchers to synthesize a variety of indole derivatives .
Properties
IUPAC Name |
3-(3-chlorophenyl)imino-1-phenylindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O/c21-14-7-6-8-15(13-14)22-19-17-11-4-5-12-18(17)23(20(19)24)16-9-2-1-3-10-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPOXDNSVVNQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC(=CC=C4)Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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